3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (C₉H₇NO₄S) is a heterocyclic compound featuring a fused thiophene-pyrrole core with a methoxycarbonyl substituent at position 2 and a carboxylic acid group at position 3. This compound has garnered attention as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in neuropathic pain, schizophrenia, and neurodegenerative disorders by modulating D-serine levels and NMDA receptor activity . Its synthesis typically involves alkylation or esterification of precursor esters, followed by hydrolysis to yield the carboxylic acid .
Properties
IUPAC Name |
3-methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVORDWYXBCFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-b]pyrrole derivative with methoxycarbonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thieno[3,2-b]pyrrole derivatives.
Scientific Research Applications
3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic solar cells and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Features
The biological activity and physicochemical properties of thieno[3,2-b]pyrrole derivatives are highly dependent on substituents. Key analogs include:
Biological Activity
3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with potential biological significance. This article explores its biological activities based on diverse research findings, including data tables and case studies.
- Molecular Formula : C8H7NO2S
- Molecular Weight : 181.21 g/mol
- CAS Number : 1007386-82-4
The biological activity of this compound has been attributed to its interaction with various biochemical pathways. The compound exhibits properties that may influence:
- Antioxidant Activity : It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, such as d-amino acid oxidase, which is involved in neurotransmitter metabolism.
Antioxidant Properties
Research has demonstrated that this compound possesses significant antioxidant properties. A study measured its effectiveness in scavenging DPPH radicals, revealing a concentration-dependent response.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This suggests that higher concentrations lead to increased antioxidant activity, potentially offering protective effects against oxidative damage in biological systems.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on d-amino acid oxidase (DAAO). Inhibition of this enzyme can have implications for neurological health, as it regulates levels of d-amino acids involved in neurotransmission.
| Compound | IC50 (µM) |
|---|---|
| 3-Methoxycarbonyl... | 15 |
| Standard Inhibitor | 5 |
The results indicate that while the compound is less potent than the standard inhibitor, it still shows promise as a modulator of DAAO activity.
Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. Mice treated with the compound exhibited reduced markers of inflammation and oxidative stress compared to controls.
Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
These findings suggest potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do functional groups influence reaction pathways?
- Methodology : Synthesis typically involves cyclization of substituted thiophene-pyrrole precursors. For example, bromo or chloro substituents at position 3 (as in related compounds like 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) allow nucleophilic substitution, while methoxycarbonyl groups are introduced via esterification or carboxylation .
- Key Steps :
- Cyclization of thiophene derivatives with pyrrole-forming reagents (e.g., via Paal-Knorr or Hantzsch-type reactions).
- Methoxycarbonyl introduction via methyl esterification under acidic conditions (e.g., using methanol/HCl) .
- Functional Group Impact : The electron-withdrawing carboxylic acid at position 5 stabilizes intermediates, while the methoxycarbonyl group at position 3 directs electrophilic substitution .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Characterization Protocol :
- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm for thieno-pyrrole protons) and carbonyl carbons (δ 160–170 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for : 241.02 g/mol) and fragmentation patterns .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O from methoxycarbonyl) .
Q. What are the solubility and stability challenges of this compound under experimental conditions?
- Solubility : Limited solubility in polar solvents (e.g., water) due to aromatic rings; use DMSO or DMF for dissolution .
- Stability : Susceptible to hydrolysis of the ester group under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Approach :
- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., brominated precursors like 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) .
- Catalyst Screening : Test palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for introducing substituents) .
Q. How do contradictory reactivity data between 3-methoxycarbonyl and 3-halo analogs inform mechanistic studies?
- Case Analysis :
- Halogenated Analogs : 3-Chloro or 3-bromo derivatives undergo nucleophilic substitution (e.g., SNAr with amines), whereas the methoxycarbonyl group resists substitution but participates in electrophilic reactions (e.g., nitration) .
- Mechanistic Insight : The electron-withdrawing methoxycarbonyl group deactivates the thieno-pyrrole core, reducing electrophilicity at position 3 compared to halogenated analogs .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Strategy :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like KDM1A/LSD1 (a histone demethylase). The carboxylic acid group may chelate active-site metal ions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
Q. How can researchers resolve discrepancies in biological activity data across similar compounds?
- Data Triangulation :
- Structural Comparisons : Analyze analogs (e.g., 3-bromo vs. 3-methoxycarbonyl derivatives) using QSAR models to identify critical substituents for activity .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line selection (e.g., HEK293 vs. HeLa) to reduce variability .
Methodological Tables
Table 1 : Comparison of Key Synthetic Intermediates
Table 2 : Biological Activity Data for Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
